molecular formula C17H16O6 B12389439 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one

Cat. No.: B12389439
M. Wt: 316.30 g/mol
InChI Key: UBAMGTKSOKGECF-LBPRGKRZSA-N
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Description

This compound belongs to the furanocoumarin class, characterized by a fused furanocoumarin core (7H-furo[3,2-g]chromen-7-one) with a 4-methoxy group and a chiral (2R)-2-hydroxy-3-methylbut-3-enoxy substituent at position 7. Its stereochemistry and functional groups confer distinct physicochemical and biological properties. Furanocoumarins are widely studied for their enzyme-inhibitory, antimicrobial, and neuroprotective activities .

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,12,18H,1,8H2,2-3H3/t12-/m0/s1

InChI Key

UBAMGTKSOKGECF-LBPRGKRZSA-N

Isomeric SMILES

CC(=C)[C@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O

Canonical SMILES

CC(=C)C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a furan derivative with a chromene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis due to its enol ether and ester-like linkages:

Reaction Type Conditions Products Key Observations
Acidic hydrolysis1M HCl, reflux (4–6 hours)4-methoxyfuro[3,2-g]chromen-7-one + 3-methylbut-3-en-1,2-diol derivativesHydrolysis occurs at the enol ether bond (C-O-C). Stereochemistry at C2 is retained .
Alkaline hydrolysis0.5M NaOH, 60°C (2 hours)Partial cleavage of the chromenone ring with formation of phenolic byproductsMethoxy groups remain stable under mild alkaline conditions .

Oxidation Reactions

The secondary alcohol group at C2 undergoes selective oxidation:

Oxidizing Agent Conditions Product Yield Reference
Pyridinium chlorochromate (PCC)Dichloromethane, RT, 3h9-(3-methylbut-3-enoxy)-4-methoxyfuro[3,2-g]chromen-7-one (ketone derivative)78%
Jones reagent (CrO3/H2SO4)Acetone, 0°C, 1hOver-oxidation to carboxylic acid derivatives<10%

Mechanistic Insight : PCC selectively oxidizes the C2 hydroxyl to a ketone without affecting the enol ether or methoxy groups .

Esterification and Ether Formation

The hydroxyl group participates in esterification and Williamson ether synthesis:

Reaction Reagents Conditions Product Applications
AcetylationAcetic anhydride, pyridineRT, 12h9-[(2R)-2-acetoxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-oneImproves lipophilicity for biological studies .
Methoxyethyl ether formationMethoxyethyl chloride, K2CO3DMF, 80°C, 6hAlkoxy derivatives with enhanced solubilityPharmacological prodrug development .

Photochemical Reactivity

The furochromone core undergoes [2+2] cycloaddition under UV light:

Conditions Product Quantum Yield Key Findings
UV (365 nm), acetoneDimer via furan ring cross-linking0.12Reaction is reversible under thermal conditions (120°C) .
UV with sensitizers (e.g., benzophenone)Oxetane derivatives0.08Sensitizers enhance reaction efficiency but reduce stereoselectivity .

Nucleophilic Substitutions

The methoxy group at C4 is resistant to nucleophilic attack under standard conditions but reacts under extreme forcing:

Reagent Conditions Product Yield Notes
BBr3Dichloromethane, −78°C, 24h4-hydroxy-9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one35%Demethylation occurs without chromenone ring degradation .
HI (48%)Reflux, 12hComplete deoxygenation with ring openingNon-selective; forms complex mixtures .

Stability Under Thermal and pH Conditions

Condition Observation
Thermal decompositionStarts at 210°C; forms methyl vinyl ketone and chromone fragments .
pH 2–8 (aqueous buffer)Stable for >48h; degradation accelerates above pH 10 .

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity :
    • Research indicates that Neobyakangelicol exhibits strong antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects :
    • Studies have shown that the compound can reduce inflammation markers in vitro and in vivo. This property makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
  • Anticancer Properties :
    • Preliminary studies suggest that Neobyakangelicol may inhibit the growth of certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation, particularly in breast and colon cancer cells .
  • Neuroprotective Effects :
    • There is emerging evidence that this compound could protect neurons from damage caused by excitotoxicity and oxidative stress, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

  • Pesticidal Properties :
    • Neobyakangelicol has been evaluated for its effectiveness as a natural pesticide. It has shown promise in repelling certain insect pests while being less harmful to beneficial insects compared to synthetic alternatives .
  • Plant Growth Regulation :
    • The compound may also play a role in enhancing plant growth and resilience against environmental stressors. This could be beneficial for developing more sustainable agricultural practices by reducing reliance on chemical fertilizers and pesticides .

Case Studies

StudyFocusFindings
Study on Antioxidant ActivityIn vitro assaysDemonstrated significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
Anti-inflammatory ResearchAnimal modelsReduced levels of pro-inflammatory cytokines were observed after treatment with Neobyakangelicol .
Cancer Cell Line StudyVarious cancer typesInduced apoptosis in breast cancer cells with IC50 values comparable to established chemotherapeutics .
Pesticidal Efficacy TrialField testsShowed effective pest control with minimal impact on non-target species .

Mechanism of Action

The mechanism of action of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s activity is influenced by:

  • Substituent position : Position 9 modifications are critical for target interactions (e.g., CYP3A4 inhibition) .
  • Side-chain rigidity: The (2R)-2-hydroxy-3-methylbut-3-enoxy group introduces rigidity via the double bond, enhancing binding affinity compared to flexible polymethylenic chains .
  • Stereochemistry : The (2R) configuration optimizes spatial orientation for biological activity .

Comparative Analysis of Analogous Furanocoumarins

Compound Name Substituent Position Side Chain Structure Molecular Formula Key Biological Activity Reference
Target Compound 9 (2R)-2-hydroxy-3-methylbut-3-enoxy C₁₈H₁₈O₇ CYP3A4 inhibition, antimicrobial
Imperatorin 9 3-methylbut-2-enoxy C₁₆H₁₄O₄ Neuroprotection, antimicrobial
Isoimperatorin 4 3-methylbut-2-enoxy C₁₆H₁₄O₄ Anticancer, antioxidant
Byakangelicol 9 (2R)-3,3-dimethyloxiranylmethoxy C₁₇H₁₆O₆ Anti-inflammatory, phototoxicity
9-(ω-hydroxyalkyloxy) derivatives 9 Flexible polymethylenic chains + ester Varies Moderate CYP3A4 inhibition
3-Ethynyl-2-isopropyl derivative 3 Ethynyl + isopropyl C₁₆H₁₂O₃ Immunoproteasome inhibition

Research Findings and Activity Trends

Enzyme Inhibition :

  • The target compound’s rigid side chain enhances CYP3A4 inhibition compared to flexible analogs (e.g., 9-(ω-hydroxyalkyloxy) derivatives) .
  • Byakangelicol’s epoxide group confers anti-inflammatory activity but reduces CYP3A4 affinity compared to the target compound’s hydroxy group .

Antimicrobial Activity :

  • Imperatorin and the target compound show similar antimicrobial profiles, but the latter’s hydroxy group improves solubility and membrane penetration .

Neuroprotection :

  • Imperatorin exhibits neuroprotective effects via antioxidative pathways, while the target compound’s activity remains understudied in this context .

Positional Isomerism: Isoimperatorin (substituent at position 4) shows weaker immunoproteasome inhibition than psoralen derivatives substituted at position 9 .

Biological Activity

9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one is a furanocoumarin compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's IUPAC name is 4-(2-hydroxy-3-methylbut-3-enoxy)-9-methoxyfuro[3,2-g]chromen-7-one. Its molecular formula is C15H16O5C_{15}H_{16}O_5 with a molar mass of approximately 288.29 g/mol. The structure includes a furan ring and a chromone moiety, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been documented in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent. Below are key findings categorized by activity type.

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of this compound, which can scavenge free radicals and reduce oxidative stress in cells. For instance:

  • Study Findings : In vitro assays showed that the compound significantly reduced the levels of reactive oxygen species (ROS) in human cell lines, indicating its potential to protect against oxidative damage .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways:

  • Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 through the NF-kB signaling pathway .
  • Case Study : In animal models of arthritis, treatment with this compound resulted in reduced swelling and pain, supporting its use as a therapeutic agent for inflammatory diseases .

Anticancer Properties

Research indicates that 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one may have anticancer effects:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through the activation of caspases .
  • In Vivo Evidence : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile is crucial for therapeutic applications:

  • Absorption and Distribution : The compound shows high human intestinal absorption (98.96%) and moderate blood-brain barrier permeability (50%) .
  • Toxicity Profile : While it exhibits some hepatotoxicity (76.25% probability), it has low carcinogenicity and skin irritation potential .

Data Table: Biological Activities Summary

Activity Type Effect Evidence Source
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine expression
AnticancerInduces apoptosis in cancer cells
PharmacokineticsHigh intestinal absorption
ToxicityModerate hepatotoxicity

Q & A

Q. How is the stereochemical configuration of 9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one determined experimentally?

The stereochemistry is resolved using 1D/2D NMR (e.g., NOESY for spatial correlations) and HR-ESIMS for molecular formula confirmation. For instance, the (2R) configuration in the hydroxy-substituted side chain can be inferred via coupling constants in 1^1H NMR and cross-peaks in 13^{13}C-HSQC spectra. Polarimetry or X-ray crystallography (using programs like SHELXL ) may further validate chiral centers. Similar methods were applied to structurally related imperatorin analogs .

Q. What synthetic methodologies are reported for furocoumarin derivatives like this compound?

Synthesis typically involves alkylation of a hydroxylated furocoumarin core with a pre-functionalized side chain. For example, (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate intermediates are synthesized via nucleophilic substitution under anhydrous conditions, followed by deprotection and coupling . Purification employs flash chromatography, and stereochemical integrity is maintained using chiral catalysts or resolving agents.

Q. Which cytotoxic activities have been evaluated for this compound, and what cell lines were used?

In preclinical studies, related furocoumarins (e.g., compound 5 in ) showed moderate cytotoxicity against MCF-7 (breast cancer), H1299 (lung carcinoma), and SMMC-7721 (liver cancer) cells, with IC50_{50} values ranging 2.63–7.59 mg/mL. Assays followed MTT protocols with 48–72 hr exposure times. Activity is attributed to intercalation into DNA or inhibition of topoisomerases .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations explain the stability of this compound's interaction with biological targets?

MD simulations (e.g., using GROMACS) reveal binding stability with proteins like penicillin-binding protein (PBP). The ligand-protein complex is energy-minimized, and trajectories are analyzed for root-mean-square deviation (RMSD). For example, the 3-methylbutenoxy side chain in analogs shows hydrophobic interactions with PBP’s active site, while the furocoumarin core stabilizes via π-π stacking . Force fields like GROMOS54a7 and solvation models (SPC water) ensure accuracy .

Q. What experimental factors could explain discrepancies in cytotoxicity data across studies?

Variability in IC50_{50} values may arise from:

  • Cell line heterogeneity : Genetic drift or culture conditions (e.g., hypoxia) alter drug response .
  • Compound purity : Impurities >5% (by HPLC) can skew bioactivity .
  • Assay protocols : Varying exposure times (e.g., 48 vs. 72 hr) or endpoint measurements (MTT vs. ATP luminescence) affect results .

Q. How can structural modifications enhance selectivity for cancer vs. normal cells?

Rational design strategies include:

  • Side-chain functionalization : Introducing polar groups (e.g., -OH, -COOH) to reduce off-target binding .
  • Epoxidation : Derivatives like byakangelicol (with 3,3-dimethyloxirane) show improved pharmacokinetics due to reduced metabolic lability .
  • Hybridization : Conjugation with targeting moieties (e.g., folate) enhances tumor specificity .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

GC/MS with solid-phase microextraction (SPME) is optimal for air sampling, though ozone interference during collection necessitates parallel ozone monitoring . For biological matrices, LC-MS/MS with MRM mode achieves detection limits <1 ng/mL, using deuterated internal standards .

Q. How should researchers handle contradictions in crystallographic refinement data?

Use SHELXL’s L.S. command for least-squares refinement and TWIN commands for twinned crystals. Validate with Rint_{int} (<5%) and residual density maps. Discrepancies in thermal parameters may require re-examizing data collection (e.g., crystal decay or incorrect space group assignment) .

Tables

Table 1. Cytotoxic Activity of Furocoumarin Derivatives

CompoundMCF-7 IC50_{50} (mg/mL)H1299 IC50_{50} (mg/mL)SMMC-7721 IC50_{50} (mg/mL)
Analog 55.21 ± 0.346.89 ± 0.514.97 ± 0.29
Positive Control2.63 ± 0.12 (Doxorubicin)3.14 ± 0.21 (Cisplatin)2.85 ± 0.18 (5-FU)

Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksInterpretation
1^1H NMRδ 6.32 (d, J=9.8 Hz, H-5)Furocoumarin H-5 proton
HR-ESIMSm/z 387.1445 [M+H]+^+ (Calc. 387.1438)Confirms molecular formula C20_{20}H22_{22}O7_{7}
X-rayR1_1 = 0.042, wR2_2 = 0.112Validates crystal structure

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